Introduction: The Versatile Role of a Protected Amino Acid
Introduction: The Versatile Role of a Protected Amino Acid
An In-depth Technical Guide to N-Boc-4-aminopentanoic Acid: Properties, Applications, and Protocols
N-Boc-4-aminopentanoic acid is a synthetic amino acid derivative that has become an invaluable tool for researchers in medicinal chemistry, peptide synthesis, and drug development. Structurally, it is a five-carbon carboxylic acid chain where the amino group at the fourth position is protected by a tert-butoxycarbonyl (Boc) group. This seemingly simple modification is the key to its utility. The Boc group acts as a temporary shield for the highly reactive amine, preventing it from participating in unwanted side reactions during complex synthetic sequences.[1][2] Its stability under a wide range of conditions, coupled with the ease of its removal under specific acidic protocols, allows for precise chemical control.[3][4] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and critical applications of N-Boc-4-aminopentanoic acid, offering field-proven insights for its effective use in the laboratory.
Core Physicochemical Properties
The fundamental properties of a reagent dictate its handling, storage, and application. N-Boc-4-aminopentanoic acid is typically supplied as a stable, off-white powder.[5][6] Its characteristics are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Chemical Names | 4-[(tert-Butoxycarbonyl)amino]pentanoic acid; 4-[[(1,1-Dimethylethoxy)carbonyl]amino]pentanoic acid | [7][8] |
| CAS Number | 172833-22-6 (for the racemate) | [7][8][9][10] |
| Molecular Formula | C₁₀H₁₉NO₄ | [5][7] |
| Molecular Weight | 217.26 g/mol | [5][6][8] |
| Appearance | White to off-white powder/solid | [5][6] |
| Melting Point | 48-52 °C (for a related compound, Boc-5-aminopentanoic acid) | [6] |
| Solubility | Soluble in methanol | [6] |
| Storage Conditions | 0-8 °C, Keep in a dark place, Sealed in dry | [5][6][7] |
Note: Physical properties such as melting point can vary slightly between suppliers and based on purity. The listed melting point is for the closely related Boc-5-aminopentanoic acid and serves as an estimate.
The Boc Protecting Group: A Cornerstone of Modern Synthesis
The strategic importance of N-Boc-4-aminopentanoic acid is rooted in the function of the tert-butoxycarbonyl (Boc) protecting group. In multi-step syntheses, particularly peptide synthesis, the amine group of an amino acid is nucleophilic and can react undesirably if left exposed. The Boc group sterically and electronically "masks" this reactivity.
Expertise in Action: The "Why" of Boc Protection The choice of the Boc group is deliberate. It is exceptionally stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of the molecule (like the carboxylic acid) without fear of unintended side reactions at the amine.[3] However, it is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This differential stability is the foundation of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4] The cleavage mechanism involves the formation of a stable tert-butyl cation, which is typically captured by a scavenger to prevent it from alkylating sensitive residues in the peptide chain.[3]
The general workflow for the protection of the amino group and its subsequent deprotection is a fundamental cycle in synthetic chemistry.
Caption: Boc protection/deprotection cycle.
Spectroscopic Profile: A Structural Fingerprint
While specific spectra from a single source are not provided, the structure of N-Boc-4-aminopentanoic acid allows for a confident prediction of its key spectroscopic features. This is a critical skill for verifying the identity and purity of the compound in a research setting.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is highly informative. The most prominent feature is a large singlet integrating to 9 protons around 1.4 ppm, which is characteristic of the three equivalent methyl groups of the tert-butyl moiety in the Boc group.[11] The protons on the pentanoic acid backbone will appear as multiplets between approximately 1.5 and 4.0 ppm. The N-H proton of the carbamate will likely appear as a broad signal, the chemical shift of which can be solvent-dependent.[11] The acidic proton of the carboxylic acid is often very broad and may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C spectrum will show distinct signals for each of the 10 carbons. Key signals include the carbonyl of the carboxylic acid (~175-180 ppm), the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the three equivalent methyl carbons of the Boc group (~28 ppm).
-
IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[12] Expect to see a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. A sharp N-H stretch from the carbamate will appear around 3350 cm⁻¹.[11] Most diagnostically, two strong C=O (carbonyl) stretching bands will be visible: one for the carboxylic acid around 1710 cm⁻¹ and another for the carbamate of the Boc group around 1690 cm⁻¹.
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 217. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (57 mass units) or isobutylene (56 mass units), leading to significant fragment ions.
Synthesis and Purification Protocol
N-Boc-4-aminopentanoic acid is typically synthesized by reacting the parent amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a robust and widely used method for Boc protection.[3]
Protocol: Synthesis of N-Boc-4-aminopentanoic Acid
Objective: To protect the amine functionality of 4-aminopentanoic acid using di-tert-butyl dicarbonate. A similar protocol is described for the 5-amino isomer.[6]
Materials:
-
4-aminopentanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Dioxane (or other suitable solvent like THF)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator, separatory funnel, standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminopentanoic acid in a mixture of 2% aqueous sodium hydroxide and dioxane.[6] Stir until a homogenous solution is formed.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dioxane to the stirred reaction mixture dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the degradation of Boc₂O.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.[6]
-
Acidification: After the reaction is complete, cool the flask in an ice bath and carefully acidify the mixture to a pH of ~3 with 1N HCl.[6] Self-Validation: Monitor the pH with litmus paper or a pH meter. This step protonates the carboxylic acid, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.[6] Repeat the extraction two to three times to maximize yield.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified further by recrystallization or column chromatography to achieve high purity (e.g., ≥ 98%).[5]
Key Applications in Research and Development
The utility of N-Boc-4-aminopentanoic acid stems from its bifunctional nature: a protected amine at one end and a reactive carboxylic acid at the other.
Building Block in Peptide Synthesis
This molecule is a fundamental building block in the synthesis of peptides and peptidomimetics.[2][5] In Solid-Phase Peptide Synthesis (SPPS), the carboxylic acid end of N-Boc-4-aminopentanoic acid is activated and coupled to the free N-terminus of a growing peptide chain anchored to a solid resin support. After coupling, the Boc group is removed with acid, revealing a new N-terminus ready for the next coupling cycle.[4][13][14]
Caption: Role of N-Boc-AA in an SPPS cycle.
Linker in PROTAC Development
In the burgeoning field of targeted protein degradation, N-Boc-4-aminopentanoic acid and its derivatives serve as valuable linkers for creating Proteolysis-Targeting Chimeras (PROTACs).[15] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The aliphatic chain of aminopentanoic acid acts as a simple, flexible spacer connecting the ligand that binds the target protein to the ligand that recruits the E3 ligase.[15] The Boc-protected form is used during the multi-step synthesis of the final PROTAC molecule.
Stability, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Stability: The compound is generally stable under recommended storage conditions.[16][17] It is incompatible with strong oxidizing agents and strong acids, which can cause premature deprotection or decomposition.[17][18] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 0-8 °C.[5][7] Protect from moisture to prevent hydrolysis of the carboxylic acid and potential degradation.
-
Safety: N-Boc-4-aminopentanoic acid may cause skin and eye irritation.[16][17] It may also be harmful if swallowed or inhaled. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[16][18] Work in a well-ventilated area or a chemical fume hood.[16] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[17][18]
Conclusion
N-Boc-4-aminopentanoic acid is more than just a chemical reagent; it is an enabling tool for advanced molecular construction. Its value lies in the predictable and reliable behavior of the Boc protecting group, which provides chemists with the control needed to build complex molecules like therapeutic peptides and targeted protein degraders. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new scientific discoveries and drug development.
References
- Chem-Impex. (n.d.). (S)-Boc-4-amino-pentanoic acid.
- United States Biological. (n.d.). N-Boc-4-aminopentanoic acid CAS 172833-22-6.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). (R)-4,5-Bis(Boc-amino)-pentanoic acid Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Jefford, C. W., Thornton, S. R., & Sienkiewicz, K. (1994). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.
- Fisher Scientific. (2025). Safety Data Sheet: BOC-5-Aminopentanoic acid, 97%.
- ChemicalBook. (n.d.). Boc-5-aminopentanoic acid.
- Selleck Chemicals. (n.d.). 5-Boc-amino-pentanoic acid PROTAC Linker.
- AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Fisher Scientific. (2023). Safety Data Sheet: BOC-5-Aminopentanoic acid, 97%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- Chem-Impex. (n.d.). Ácido (S)-Boc-4-amino-pentanoico.
- Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.
- National Center for Biotechnology Information. (n.d.). (4S)-4-Aminopentanoic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4-Aminobutyric Acid. PubChem Compound Database.
- Echemi. (n.d.). N-Boc-4-aminopentanoic Acid.
- ResearchGate. (n.d.). Reaction scheme for the synthesis of (S)-4-aminopentanoic acid.
- AOBIOUS. (n.d.). N-Boc-4-aminopentanoic Acid.
- H-C Biotech. (n.d.). N-Boc-4-aminopentanoic Acid.
- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.
- Soderberg, T. (n.d.). Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). Peptide synthesis.
- Scribd. (n.d.). IR and NMR Practice 93.
- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Tokyo Chemical Industry. (2025). Safety Data Sheet.
- Leah4sci. (n.d.). Spectroscopy: IR, NMR, Mass Spec.
- Reisner, B. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
- Rowles, I., & Grogan, G. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. echemi.com [echemi.com]
- 9. allbiopharm.com [allbiopharm.com]
- 10. e-biochem.com [e-biochem.com]
- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.ie [fishersci.ie]
- 18. fishersci.com [fishersci.com]
